molecular formula C23H27N5O3S B606093 BI-6901 CAS No. 2040401-92-9

BI-6901

Numéro de catalogue: B606093
Numéro CAS: 2040401-92-9
Poids moléculaire: 453.56
Clé InChI: BRJXJOWXAFLRTE-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BI-6901 is a potent and selective antagonist of the C-C chemokine receptor 10 (CCR10), with a pIC₅₀ of 9.0 in CHO-K cells stably transfected with human CCR10 and aequorin . It exhibits high selectivity over other G-protein-coupled receptors (GPCRs), including chemokine receptors such as CCR1, CCR2, CCR3, and CCR5 . This compound demonstrates dose-dependent anti-inflammatory effects in murine 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity models, achieving 60–85% efficacy comparable to anti-CCL27 antibody treatment . Pharmacokinetic (PK) studies reveal high plasma protein binding (99%) and rapid clearance, necessitating high subcutaneous doses (100 mg/kg twice daily) to maintain plasma concentrations above the IC₅₀ in mice .

Propriétés

Numéro CAS

2040401-92-9

Formule moléculaire

C23H27N5O3S

Poids moléculaire

453.56

Nom IUPAC

N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide

InChI

InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1

Clé InChI

BRJXJOWXAFLRTE-OAQYLSRUSA-N

SMILES

O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BI-6901;  BI6901;  BI 6901;  eut-22;  eut22;  eut 22

Origine du produit

United States

Méthodes De Préparation

The synthesis of BI-6901 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary to Boehringer Ingelheim, the company that developed this compound. it is known that the preparation involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .

Analyse Des Réactions Chimiques

BI-6901 undergoes various types of chemical reactions, including:

    Oxidation: This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .

Applications De Recherche Scientifique

BI-6901 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the chemokine receptor CCR10 and its role in various chemical pathways.

    Biology: Helps in understanding the biological functions of CCR10 in epithelial tissues and immune cells.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions involving epithelial immunity.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapies

Mécanisme D'action

BI-6901 exerts its effects by selectively inhibiting the chemokine receptor CCR10. This receptor is involved in the regulation of immune cell trafficking and epithelial immunity. By blocking CCR10, this compound prevents the binding of its natural ligands, such as CCL27, thereby inhibiting downstream signaling pathways that lead to inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Selectivity and Target Engagement

BI-6901 vs. Other CCR Antagonists

Compound Target(s) Selectivity Profile Key In Vitro Activity (IC₅₀/pIC₅₀)
This compound CCR10 >100-fold selectivity over 29 GPCRs pIC₅₀ = 9.0
BI-6902 CCR10 (inactive enantiomer) No activity on CCR10 or other GPCRs IC₅₀ = 5.5
BX471 CCR1 Selective over CCR2/3/5 IC₅₀ = 1.0 nM
BMS-639623 CCR3 >1,000-fold selectivity over CCR1/2/5 IC₅₀ = 1.4 nM
BMS-813160 CCR2/CCR5 (dual) Dual inhibition with nanomolar potency CCR2 IC₅₀ = 6.3 nM; CCR5 IC₅₀ = 20 nM
IPG7236 CCR8 High selectivity for CCR8 IC₅₀ = 2.8 nM

Key Findings :

  • This compound is unique in its exclusive targeting of CCR10, unlike dual-target antagonists like BMS-813160 .
  • Its enantiomer, BI-6902, serves as a negative control due to negligible activity, highlighting this compound's stereospecific binding .

In Vivo Efficacy and Pharmacokinetics

Anti-Inflammatory Activity in Murine Models

Compound Model Dose/Route Efficacy PK Parameters (Mouse)
This compound DNFB-induced dermatitis 100 mg/kg, s.c., BID 60–85% reduction in ear swelling High clearance; plasma t₁/₂ = 1–7 hr
SB328437 CCL28/CCR3-dependent NETosis 10 μM in vitro 70% reduction in NET formation N/A
Bindarit MCP-1/CCL2 inhibition 100 mg/kg, p.o. Suppresses monocyte recruitment Moderate bioavailability

Key Findings :

  • This compound’s efficacy in skin inflammation models parallels biologics (e.g., anti-CCL27 antibodies) but requires frequent dosing due to rapid clearance .
  • In contrast, CCR3 antagonists like SB328437 show superior efficacy in neutrophil extracellular trap (NET) formation assays, underscoring pathway-specific differences .

Key Findings :

  • This compound’s high solubility in DMSO facilitates formulation but its rapid hepatic clearance limits oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BI-6901
Reactant of Route 2
BI-6901

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.